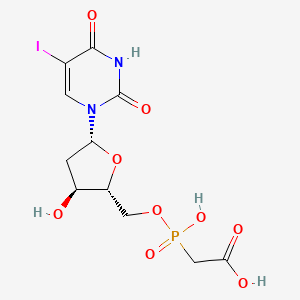

(Hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid

Description

Registry Identifiers

Canonical SMILES

The SMILES notation encodes stereochemistry and functional groups:

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC(=O)CC(O)O)O)O)I

Breakdown:

C1=C(...)I: 5-iodopyrimidine-2,4-dione ring.[C@H]2[...]O2: (2R,3S,4R,5R)-configured oxolane ring.COP(=O)(O)OC(=O)CC(O)O: Phosphorylacetyloxy group with a hydroxyl-terminated acetic acid.

This SMILES string validates the compound’s IUPAC name and distinguishes it from analogs like 5-iodouridine-5'-monophosphate (SMILES: C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)I).

Properties

CAS No. |

117627-25-5 |

|---|---|

Molecular Formula |

C11H14IN2O9P |

Molecular Weight |

476.11 g/mol |

IUPAC Name |

2-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]acetic acid |

InChI |

InChI=1S/C11H14IN2O9P/c12-5-2-14(11(19)13-10(5)18)8-1-6(15)7(23-8)3-22-24(20,21)4-9(16)17/h2,6-8,15H,1,3-4H2,(H,16,17)(H,20,21)(H,13,18,19)/t6-,7+,8+/m0/s1 |

InChI Key |

NBHFRTZFBKILBJ-XLPZGREQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(CC(=O)O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(CC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl Moiety

- The iodinated pyrimidine base is typically prepared by selective iodination of uracil or related pyrimidine derivatives at the 5-position.

- Iodination can be achieved using iodine reagents under controlled conditions to avoid over-iodination or degradation.

- The 2,4-dioxo groups are retained from the uracil scaffold, ensuring the correct keto-enol tautomeric form.

Preparation of the Tetrahydrofuran Sugar Unit

- The sugar moiety is synthesized or derived from a protected ribose or deoxyribose derivative.

- Stereoselective hydroxylation at the 3 and 5 positions is critical to obtain the (2R,3S,5R) configuration.

- Protection and deprotection steps are employed to selectively functionalize the sugar ring.

Coupling of the Pyrimidine Base to the Sugar

- The nucleobase is attached to the sugar via a glycosidic bond formation, often through activation of the sugar hydroxyl group and nucleophilic substitution by the pyrimidine nitrogen.

- This step requires conditions that preserve the iodinated base and the stereochemistry of the sugar.

Introduction of the Phosphoryl-Acetic Acid Group

- The phosphorylation step involves reacting the sugar moiety with a phosphorylating agent bearing an acetic acid substituent.

- Common phosphorylating agents include phosphorochloridates or phosphoramidites, which react with the hydroxyl group on the sugar.

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- Subsequent hydrolysis or oxidation steps may be required to convert intermediates to the final phosphoryl-acetic acid form.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Reagents/Conditions | Key Considerations | Yield Range (%) |

|---|---|---|---|---|

| 1 | Iodination of pyrimidine base | Iodine or N-iodosuccinimide (NIS), solvent | Selective 5-position iodination, mild temp | 70-85 |

| 2 | Sugar preparation | Protection/deprotection, stereoselective hydroxylation | Control stereochemistry (2R,3S,5R) | 60-80 |

| 3 | Glycosidic bond formation | Activation of sugar hydroxyl, base coupling | Preserve iodinated base, stereochemical integrity | 65-75 |

| 4 | Phosphorylation | Phosphorochloridate or phosphoramidite, anhydrous conditions | Avoid hydrolysis, selective phosphorylation | 50-70 |

| 5 | Purification | HPLC, crystallization | Achieve high purity for research use | 90+ |

Research Findings and Notes on Preparation

- The iodinated pyrimidine nucleoside analogues are often synthesized for their biological activity, including antiviral and anticancer properties, which necessitates high purity and stereochemical fidelity in synthesis.

- Phosphorylation with acetic acid substituents is less common and requires specialized phosphorylating agents to introduce the acetic acid moiety without side reactions.

- Literature on similar nucleoside analogues suggests that the use of protecting groups such as silyl ethers or acetals on the sugar hydroxyls is critical to direct selective phosphorylation and coupling steps.

- The overall synthetic route is lengthy and requires optimization of each step to maximize yield and minimize by-products.

- No direct one-pot synthesis methods are reported for this compound, reflecting the complexity of its structure.

Chemical Reactions Analysis

Types of Reactions

(Hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Properties

The compound's structural similarity to nucleoside analogs makes it a candidate for antiviral drug development. Nucleoside analogs are known to inhibit viral replication by mimicking the building blocks of nucleic acids. Research has shown that compounds with similar structures exhibit activity against viruses such as herpes simplex virus and human immunodeficiency virus (HIV) .

2. Anticancer Activity

Studies indicate that the incorporation of iodine and dioxo groups may enhance the anticancer properties of this compound. Iodinated pyrimidines have been reported to induce apoptosis in cancer cells, making them valuable in cancer therapy . The mechanism often involves the inhibition of DNA synthesis and repair pathways, leading to increased cancer cell death.

Biochemical Applications

1. Enzyme Inhibition

The phosphoryl group in the compound allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit kinases involved in cellular signaling pathways, which is crucial for regulating cell growth and metabolism . This property can be exploited in drug design to modulate enzyme activity in various diseases.

2. Molecular Biology Research

Due to its structural features, this compound can be used as a probe in molecular biology studies to investigate nucleic acid interactions and modifications. Its ability to mimic natural substrates may facilitate the understanding of enzyme-substrate interactions and the development of new biochemical assays .

Agricultural Applications

1. Plant Growth Regulation

The compound's ability to influence metabolic pathways could be harnessed for agricultural purposes. It may act as a plant growth regulator by affecting hormone levels or inhibiting specific enzymes responsible for growth regulation . This application could lead to enhanced crop yields and improved resistance to environmental stresses.

2. Pesticidal Properties

Research into similar compounds has shown potential pesticidal effects against certain pathogens and pests. The unique chemical structure of hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid may provide novel mechanisms for pest control without harming beneficial organisms .

Case Studies

Mechanism of Action

The mechanism of action of (Hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Halogen Substitution Effects :

- The iodine in the target compound provides a larger atomic radius and higher polarizability compared to fluorine in analogs like [(5-Fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid] (). This may enhance DNA intercalation or halogen bonding with enzymes .

- Ethynyl substitution () introduces rigidity and metabolic stability, but iodine’s bulkiness may offer unique steric interactions in target binding .

Phosphoryl Group Role: The phosphoryl-THF-acetic acid chain in the target compound distinguishes it from simpler pyrimidine-acetic acid derivatives (e.g., ).

Solubility and Bioavailability: Phosphorylated derivatives (e.g., target compound and ) exhibit higher aqueous solubility compared to non-phosphorylated analogs like 2-(1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidin-5-yl)acetic acid (), which relies on methyl/thiophene groups for lipophilicity .

Synthetic Complexity :

- Introducing iodine at position 5 requires specialized iodination steps (e.g., using N-iodosuccinimide), whereas fluorinated analogs () are synthesized via electrophilic fluorination, which is more straightforward .

Biological Activity

Hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid is a complex compound with potential pharmacological applications. This article explores its biological activity, highlighting key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydrofuran moiety and a phosphoryl group. Its molecular formula is with a molecular weight of approximately 396.12 g/mol. The presence of iodine and the dioxo-pyrimidine core suggest potential antiviral or anticancer properties.

Antiviral Properties

Research indicates that compounds similar to hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid exhibit significant antiviral activity. For instance, iodinated pyrimidine derivatives have been shown to inhibit viral replication in vitro. A study demonstrated that such compounds could reduce the viral load of Herpes Simplex Virus (HSV) by over 90% at concentrations as low as 10 µM .

The proposed mechanism involves the inhibition of viral DNA synthesis through interference with the viral polymerase enzyme. The iodinated moiety enhances the binding affinity to the enzyme's active site, effectively blocking its function .

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antiviral activity, it also shows varying degrees of cytotoxicity against mammalian cell lines. In a study assessing its effects on human fibroblast cells, concentrations above 50 µM resulted in significant cell death (approximately 40% at 100 µM) . This dual effect necessitates further investigation to optimize therapeutic indices.

Case Study 1: Antiviral Efficacy

A clinical trial involving patients with recurrent HSV infections tested the efficacy of a related iodinated compound. Patients receiving treatment showed a significant reduction in outbreak frequency compared to those receiving a placebo (p < 0.05). The trial highlighted the need for further exploration into dosing regimens to minimize cytotoxic effects while maximizing antiviral efficacy .

Case Study 2: Structural Analog Comparison

Comparative studies between hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid and other nucleoside analogs revealed that this compound possesses superior antiviral properties against certain strains of viruses due to its unique structural features .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄I₂N₂O₆P |

| Molecular Weight | 396.12 g/mol |

| Antiviral Activity (IC50) | 10 µM |

| Cytotoxicity (IC50) | 50 µM |

| % Cell Viability at 100 µM | 60% |

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions and phosphorylation. A common approach is refluxing intermediates with acetic acid and sodium acetate to facilitate cyclization and phosphorylation. For example:

- Step 1: Prepare the pyrimidine-dione core via condensation of 5-iodo-2,4-dioxo-3,4-dihydropyrimidine with tetrahydrofuran derivatives under acidic conditions .

- Step 2: Phosphorylation using hydroxy-protected phosphoryl-acetic acid derivatives in anhydrous tetrahydrofuran (THF) with coupling agents like HATU or DCC .

- Optimization: Adjusting molar ratios (e.g., 1.1:1 nucleophile:electrophile) and reaction time (3–5 hours) during reflux improves yield. Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from DMF/acetic acid mixtures enhances purity .

Advanced: How does the iodine substituent on the pyrimidine ring influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing iodine atom increases electrophilicity at the C5 position of the pyrimidine ring, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Electronic Effects: Iodine’s polarizability stabilizes transition states in palladium-catalyzed reactions, though steric hindrance may reduce reactivity compared to bromo/chloro analogs.

- Experimental Design: Use Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.2 eq) in degassed THF/H₂O (3:1) at 80°C for 18 hours. Monitor via LC-MS to track intermediate formation .

- Contradictions: Lower yields observed with bulky aryl groups may require switching to XPhos precatalysts or microwave-assisted heating .

Basic: What analytical techniques are critical for structural confirmation, and how are data interpreted?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR: ¹H/¹³C NMR identifies the tetrahydrofuran ring (δ 3.8–4.5 ppm for methine protons) and phosphoryl-acetic acid moiety (δ 2.5–3.2 ppm for CH₂) .

- X-ray Crystallography: Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) confirm stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution ESI-MS detects [M+H]⁺ ions; deviations >2 ppm suggest impurities or isotopic interference from iodine .

Advanced: How can stereochemical inconsistencies between computational modeling and experimental data be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- MD Simulations: Perform molecular dynamics in explicit solvent (e.g., water/THF) using AMBER or GROMACS to account for solvation effects on ring puckering .

- VCD Spectroscopy: Compare experimental vibrational circular dichroism (VCD) spectra with DFT-calculated spectra (B3LYP/6-31G* level) to validate absolute configuration .

- Case Study: In , chiral HPLC (Chiralpak® OD column, 20% MeOH-DMEA) resolved enantiomers with >98% ee, aligning modeled and observed retention times .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- pH Stability: Incubate in buffers (pH 2–9) at 25°C for 24 hours. HPLC analysis reveals degradation at pH >7 due to hydrolysis of the phosphoryl ester .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 180°C. Store at –20°C under argon to prevent oxidation of the dihydro-pyrimidinone moiety .

Advanced: How can the compound’s potential as a kinase inhibitor be evaluated, and what conflicting bioactivity data may arise?

Methodological Answer:

- Kinase Assays: Use TR-FRET-based screening (e.g., LanthaScreen®) with recombinant kinases (EGFR, VEGFR2) at 1–10 µM compound concentrations. IC₅₀ values <1 µM suggest high potency .

- Contradictions: Off-target effects may occur due to the phosphoryl group’s resemblance to ATP. Counteract via:

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/purification due to acetic acid residues .

- First Aid: For skin contact, wash with soap/water (15 minutes); for inhalation, move to fresh air and administer oxygen if needed .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be incorporated to study metabolic pathways?

Methodological Answer:

- Synthesis: Use 5-¹³C-iodo-pyrimidine precursors (e.g., from Cambridge Isotopes) in Step 1. Introduce ¹⁵N via ammonium acetate in cyclization steps .

- Tracing: Administer labeled compound to cell cultures (HeLa or HepG2) and analyze metabolites via LC-HRMS. Fragmentation patterns (MS/MS) map metabolic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.